N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide
Description
N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide is a compound that features a unique bicyclic structure, which includes a bicyclo[3.1.0]hexane ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and structural complexity.
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(8-4-15-10(14)12-8)11-7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHLEAPVNUTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)NC(=O)C3=CSC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable building block in synthetic organic chemistry due to its unique structure and reactivity.
Biology: Its potential bioactivity makes it a candidate for studying biological processes and interactions.
Medicine: The compound’s structural features make it a potential lead compound for drug discovery, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The bicyclo[3.1.0]hexane ring provides a conformationally constrained structure that can confer tighter binding to target proteins, resulting in better selectivity and reduced off-target effects . This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclo[3.1.0]hexane core structure and exhibit similar conformational constraints.
Thiazole derivatives: Compounds containing the thiazole ring are also structurally related and may have comparable bioactivities.
Uniqueness
N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-3H-1,3-thiazole-4-carboxamide is unique due to the combination of the bicyclo[3.1.0]hexane and thiazole rings, which provides a distinct structural framework that can enhance its bioactivity and selectivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
